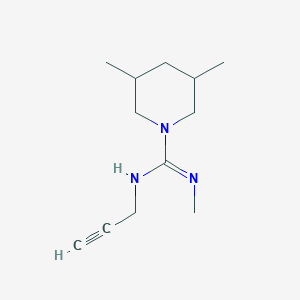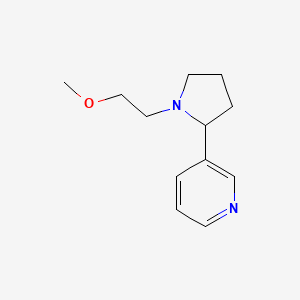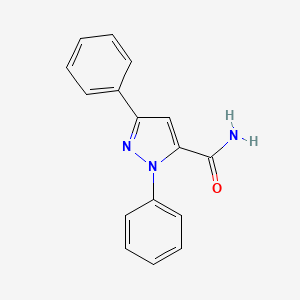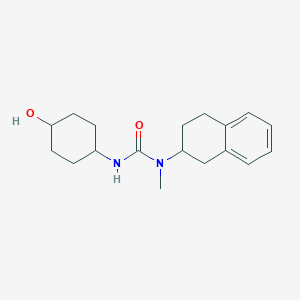![molecular formula C12H20IN3 B6640080 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6640080.png)
1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide, also known as Efaroxan hydrochloride, is a pharmaceutical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of alpha-2 adrenergic receptor antagonists, which are known to have various physiological effects.
作用機序
The primary mechanism of action of 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide hydrochloride is its antagonistic activity at the alpha-2 adrenergic receptors. These receptors are widely distributed in the body and are involved in various physiological processes, including the regulation of blood pressure, insulin secretion, and neurotransmitter release. By blocking these receptors, 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide hydrochloride can modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide hydrochloride has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase insulin secretion and improve glucose tolerance in diabetic rats. It has also been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. Additionally, it has been shown to have antidepressant effects in models of depression.
実験室実験の利点と制限
One advantage of using 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide hydrochloride in lab experiments is its well-established pharmacological profile. Its mechanism of action and physiological effects have been extensively studied, making it a reliable tool for investigating various physiological processes. However, one limitation is that its effects may vary depending on the species and strain of animal used, as well as the dosage and route of administration.
将来の方向性
There are several potential future directions for research on 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide hydrochloride. One area of interest is its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms underlying its therapeutic effects and to optimize its pharmacological properties.
合成法
The synthesis of 1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide hydrochloride involves the reaction of 1-ethyl-2-methyl-3-aminoguanidine with 2-methylbenzyl chloride in the presence of a suitable base, followed by the addition of hydroiodic acid. The resulting product is then purified and isolated using standard techniques.
科学的研究の応用
1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models. Additionally, it has been investigated for its potential use in the treatment of diabetes, hypertension, and other cardiovascular diseases.
特性
IUPAC Name |
1-ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.HI/c1-4-14-12(13-3)15-9-11-8-6-5-7-10(11)2;/h5-8H,4,9H2,1-3H3,(H2,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKJENYEDZMWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NC)NCC1=CC=CC=C1C.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)





![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)
![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide](/img/structure/B6640048.png)
![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6640053.png)


![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)
